(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
The compound “(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a heterocyclic hybrid molecule featuring three distinct structural motifs:
- Piperazine linker: A six-membered diamine ring that enhances solubility and serves as a scaffold for pharmacophore attachment .
- 6-(Methylthio)benzo[d]thiazole: A benzothiazole derivative with a methylthio (-SMe) substituent at position 6, which may influence electronic and steric interactions in biological systems .
The methanone group bridges the thiadiazole and piperazine moieties, creating a planar structure that could facilitate binding to enzymatic targets.
Properties
IUPAC Name |
[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS3/c1-10-14(25-19-18-10)15(22)20-5-7-21(8-6-20)16-17-12-4-3-11(23-2)9-13(12)24-16/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPOPYLKNGSGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that incorporates a thiadiazole and piperazine moiety. Its unique structure suggests potential applications in medicinal chemistry, particularly due to the biological activities associated with thiadiazole derivatives. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic potential.
Structural Overview
The compound consists of:
- Thiadiazole Ring : Known for diverse biological activities including antimicrobial and anticancer properties.
- Piperazine Moiety : Often associated with pharmacological effects, enhancing the compound's potential as a therapeutic agent.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that certain thiadiazole derivatives possess Minimum Inhibitory Concentrations (MIC) as low as 3.125 μg/mL against Mycobacterium tuberculosis .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 5c | 3.125 | Anti-tubercular |
| 5i | Varies | Antibacterial |
| 5p | Varies | Antifungal |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented in various studies. For example, derivatives have been tested against multiple cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating promising results. Some compounds showed IC50 values as low as 2.58 μM, indicating significant cytotoxicity against cancer cells .
The biological activity of thiadiazole derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazoles act as inhibitors of key enzymes involved in cellular processes, such as cyclooxygenase and aromatase.
- DNA Interaction : Some studies suggest that these compounds may interact with DNA or RNA, disrupting replication or transcription processes.
- Receptor Modulation : Thiadiazoles may modulate the activity of various receptors, including those involved in inflammation and cancer progression.
Study on Antimicrobial Properties
In a comprehensive study evaluating the antimicrobial efficacy of thiadiazole derivatives, several compounds were screened against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiadiazole ring significantly enhanced antibacterial activity .
Cancer Cell Line Evaluation
A series of experiments assessed the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The findings revealed that specific structural modifications led to increased potency against breast and lung cancer cells .
Scientific Research Applications
Structural Overview
The compound features two key structural components:
- Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Piperazine Moiety : Commonly associated with pharmacological effects, enhancing the compound's therapeutic potential.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi.
Case Study: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thiadiazole ring significantly enhanced antibacterial activity.
| Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) | Activity Type |
|---|---|---|
| 5c | 3.125 | Anti-tubercular |
| 5i | Varies | Antibacterial |
| 5p | Varies | Antifungal |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented in various studies. For instance, derivatives have been tested against multiple cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), demonstrating promising results.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A series of experiments assessed the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines. The findings revealed that specific structural modifications led to increased potency against breast and lung cancer cells.
| Compound | IC50 Value (μM) | Cancer Cell Line |
|---|---|---|
| 5a | 2.58 | MCF-7 |
| 5b | 3.45 | A549 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, linker groups, and reported activities:
Key Structural and Functional Differences :
Replacement of the thiadiazole core with a thiazolidinone-azo system (as in ) introduces hydrogen-bonding capacity, which correlates with antimicrobial activity.
Linker Flexibility: The methanone linker in the target compound provides rigidity, whereas ethanone linkers (e.g., in ) offer slightly greater rotational freedom, possibly influencing target binding.
Biological Activity: Thiadiazole derivatives (e.g., ) are often associated with antimicrobial and anticancer properties, though specific data for the target compound are lacking. Compounds with thiazolidinone-azo linkages () demonstrate explicit antioxidant activity, suggesting that structural modifications to the target compound’s benzothiazole moiety could unlock similar properties.
Synthetic Routes :
- The target compound likely shares synthetic steps with (e.g., piperazine functionalization) and (benzothiazole-piperazine coupling), but diverges in the use of thiadiazole precursors .
Q & A
Q. What are the key synthetic strategies for synthesizing thiadiazole-benzothiazole hybrid compounds like this molecule?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of diazenyl linkages (e.g., coupling 4-methoxyaniline with benzaldehyde derivatives under acidic conditions to generate intermediates).
- Step 2: Cyclization with mercaptoacetic acid or thioglycolic acid to form thiazolidinone or thiazole cores .
- Step 3: Piperazine functionalization via nucleophilic substitution or coupling reactions (e.g., using aryl isothiocyanates or chloroacetyl derivatives) .
Critical parameters include solvent choice (e.g., 1,4-dioxane or ethanol), catalysts (piperidine for condensation), and temperature control (reflux conditions).
Q. How are structural and purity characteristics validated for such compounds?
Answer:
- Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and connectivity. For example, δ 1.69–1.75 ppm in ¹H NMR indicates CH₂ groups in tetrahydrobenzo[b]thiophene derivatives .
- Elemental Analysis: Matching calculated vs. experimental C, H, N, S content (e.g., ±0.3% deviation) .
- Melting Points: Sharp, reproducible values (e.g., 180–185°C) confirm crystallinity .
Q. Which structural motifs in this compound are associated with biological activity?
Answer:
- The 4-methyl-1,2,3-thiadiazole moiety is linked to antimicrobial activity due to its electrophilic sulfur atoms .
- The benzothiazole-piperazine scaffold enhances binding to cellular targets (e.g., kinase inhibition) via π-π stacking and hydrogen bonding .
- Methylthio groups (e.g., at position 6 of benzothiazole) improve lipophilicity and membrane permeability .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationships (SAR) for thiadiazole derivatives?
Answer:
- Systematic Substituent Variation: Test analogs with electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups on the benzothiazole ring. For example, p-methoxy substituents may reduce cytotoxicity compared to halogens .
- Dose-Response Profiling: Use IC₅₀ values across multiple cell lines (e.g., MCF-7, HEPG-2) to identify selective toxicity .
- Computational Modeling: Compare docking scores (e.g., binding affinity to EGFR or tubulin) with experimental data to validate hypotheses .
Q. What methodological approaches optimize multi-step synthesis yields?
Answer:
- Intermediate Purification: Use column chromatography (silica gel, hexane/EtOAc gradients) after each step to remove byproducts .
- Catalyst Screening: Test bases like triethylamine vs. DBU for coupling reactions; DBU may enhance piperazine incorporation by 15–20% .
- Reaction Monitoring: TLC (Rf = 0.5–0.7 in 7:3 hexane:EtOAc) or HPLC (C18 column, acetonitrile/water) ensures intermediate stability .
Q. How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., tubulin’s colchicine site). The thiadiazole ring may form hydrogen bonds with Thr179 or Val238 residues .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess complex stability (RMSD < 2.0 Å indicates stable binding) .
- ADMET Prediction: Tools like SwissADME estimate logP (~3.5) and bioavailability (>80%) based on the methylthio and piperazine groups .
Q. What experimental designs are recommended for in vitro cytotoxicity studies?
Answer:
Q. How can researchers address challenges in regioselective functionalization of the thiadiazole ring?
Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., Boc on piperazine) to block undesired positions during alkylation .
- Metal-Catalyzed Cross-Coupling: Use Pd(PPh₃)₄ for Suzuki-Miyaura reactions at the 5-position of thiadiazole .
- Kinetic vs. Thermodynamic Control: Optimize reaction time (e.g., 2 hours at 80°C vs. 12 hours at RT) to favor mono-substitution .
Methodological Considerations
- Contradictory Data Resolution: Cross-validate spectral data (e.g., compare IR carbonyl stretches at 1680–1700 cm⁻¹ with literature) .
- Scale-Up Challenges: Replace toxic solvents (e.g., DMF) with PEG-400 or cyclopentyl methyl ether for greener synthesis .
- Biological Assay Reproducibility: Pre-treat cell lines with antibiotics (penicillin/streptomycin) to avoid contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
